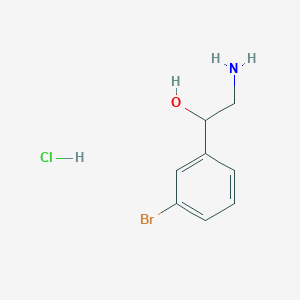
2-Amino-1-(3-bromophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-bromophenyl)ethanol hydrochloride is an organic compound with potential applications in various fields of chemistry and pharmacology. It has been studied for its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The compound has been synthesized through lipase-catalyzed alcoholysis, hydrolysis, and acylation, demonstrating good enantioselectivity, especially in hydrolysis. This method is significant for the production of α-bromohydrin, an intermediate in synthesizing adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- Other synthesis methods include reactions with Grignard compounds in diethyl ether to produce tertiary amino alcohols, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Molecular Structure Analysis
- X-ray diffraction analysis has been used to determine the crystal structure of related compounds, providing insights into the molecular arrangement and interactions (He, Hu, Cao, & Ye, 2011).
Chemical Reactions and Properties
- The compound can undergo various chemical reactions, including condensation, cyclization, and formation of Schiff bases, indicating its reactivity and potential for synthesis of diverse derivatives (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Physical Properties Analysis
- The physical properties of such compounds can be studied through techniques like IR-UV double resonance and microwave study. These studies provide insights into the hydrogen bonding and other intermolecular interactions in the compound (Obenchain, Knee, Novick, Arsenault, Rivera, & Bray, 2015).
Chemical Properties Analysis
- The chemical properties, such as reactivity with different functional groups and stability, are important for understanding the compound's applications. Studies involving the reactions with alicyclic amines and the formation of different intermediates shed light on these aspects (Castro, Leandro, Quesieh, & Santos, 2001).
Scientific Research Applications
Chemical Synthesis
2-Amino-1-(3-bromophenyl)ethanol hydrochloride is involved in the synthesis of complex chemical structures. It's used in the creation of tertiary amino alcohols, which are regarded as Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008). This compound is also utilized in the copper-catalyzed direct amination of ortho-functionalized haloarenes, forming ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).
Metabolism Studies
In the field of metabolism, the compound has been used to study the in vivo metabolism of phenethylamines in rats, leading to the identification of various metabolites and understanding the metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Organic Syntheses
The compound is integral in the synthesis of N-acetyl enamides through the reductive acetylation of oximes (Tang, Patel, Capacci, Wei, Yee, & Senanayake, 2014). Moreover, it's used for converting amino alcohols into morpholines, demonstrating its utility in drug synthesis like the antidepressant drug reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Drug Synthesis and Antitumor Activity
It plays a crucial role in the synthesis of compounds with potential biological activities. For instance, its involvement in the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a water-soluble photoinitiator (Zeng Zhi-ming, 2003), and its use in creating tertiary aminoalkanol hydrochlorides to test for antitumor activity (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016) are notable examples.
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This means it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDCEEMCJJUSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621622 |
Source


|
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-bromophenyl)ethanol hydrochloride | |
CAS RN |
14615-28-2 |
Source


|
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)












